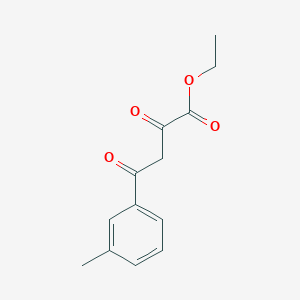
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate often involves complex reactions, including the formation of heterocyclic compounds and the use of aryloxy complexes of tungsten for metathesis reactions. Aryloxy complexes of tungsten have been highlighted for their applications in the metathesis of functionalized olefins, suggesting a possible pathway for synthesizing complex esters and related compounds (Lefebvre et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds akin to Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate can be analyzed using various spectroscopic techniques. The structure significantly influences the chemical reactivity and physical properties of the compound. For instance, the presence of electron-donating or withdrawing groups on the phenyl ring can affect the compound's stability and reactivity.
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate include cross-coupling reactions, which are crucial for creating complex organic molecules. The specific functionalities in the compound, such as the ester group and the ketone, may undergo hydrolysis, reduction, and other chemical transformations (Qiu et al., 2009).
Physical Properties Analysis
The physical properties of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate, such as melting point, boiling point, solubility, and stability, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for participating in synthesis reactions, are essential for the practical application of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate. Studies on similar compounds suggest a range of reactivities and stabilities that could inform the handling and use of this compound (Roy, 2021).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate serves as a precursor in synthesizing a variety of heterocyclic compounds. For instance, its reactions at ambient temperature with diaminomaleonitrile and malononitrile lead to the formation of pyrazine and biphenyl derivatives, respectively (Moloudi et al., 2018). Similarly, reactions with hydroxylamine produce isoxazolyl derivatives, highlighting its versatility in heterocyclic chemistry (Obydennov et al., 2017).
Synthesis of Pyrazole Derivatives
A notable application includes the synthesis of pyrazole derivatives through a 3+2 annulation method, utilizing ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate as a key intermediate. This process underscores the compound's utility in synthesizing novel organic molecules with potential biological activities (Naveen et al., 2021).
Stereoselective Synthesis of Cyclobutene Derivatives
The compound is also employed in a three-component, one-pot reaction with trimethyl phosphite and dimethyl acetylenedicarboxylate. This method is an efficient route for the stereoselective synthesis of cyclobutene derivatives, showcasing its role in facilitating complex organic syntheses (Aboee-Mehrizi et al., 2011).
Synthesis of Pyran and Pyridine Derivatives
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate is also instrumental in synthesizing pyran and pyridine derivatives. The versatility of the compound allows for the creation of molecules with varying structural complexities, further contributing to the diversity of synthetic organic chemistry (Honey et al., 2012).
Growth-Regulating Activity in Plants
Beyond synthetic applications, derivatives of ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate have been evaluated for their growth-regulating activity on plants. This application highlights its potential utility in agricultural research, particularly in studying the growth modulation of crops (Stanchev et al., 2010).
Propriétés
IUPAC Name |
ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYACLXVMLGXLLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CC(=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1179787.png)
![4-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179791.png)
![N-[4-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B1179796.png)
![2-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179797.png)